molecular formula C8H5NO B3374886 6-Ethynylpyridine-3-carbaldehyde CAS No. 1047627-04-2

6-Ethynylpyridine-3-carbaldehyde

Cat. No.: B3374886
CAS No.: 1047627-04-2
M. Wt: 131.13 g/mol
InChI Key: MTGHDMSHFPXRNT-UHFFFAOYSA-N
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Description

6-Ethynylpyridine-3-carbaldehyde is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of an ethynyl group attached to the pyridine ring, which significantly influences its reactivity and applications.

Preparation Methods

The synthesis of 6-Ethynylpyridine-3-carbaldehyde typically involves several steps, starting from commercially available precursors. One common synthetic route includes the Sonogashira coupling reaction, where a halogenated pyridine derivative reacts with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions often involve the use of an inert atmosphere, such as nitrogen or argon, and a base like triethylamine to facilitate the coupling process.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield .

Chemical Reactions Analysis

6-Ethynylpyridine-3-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the ethynyl group under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted pyridine derivatives .

Scientific Research Applications

6-Ethynylpyridine-3-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical studies and drug discovery.

    Medicine: Research has shown potential for this compound in the development of new therapeutic agents, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific functional properties.

Mechanism of Action

The mechanism of action of 6-Ethynylpyridine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of their activity . This interaction can affect various cellular pathways, making the compound a potential candidate for therapeutic applications .

Comparison with Similar Compounds

6-Ethynylpyridine-3-carbaldehyde can be compared with other similar compounds, such as:

    Pyridine-3-carbaldehyde: Lacks the ethynyl group, resulting in different reactivity and applications.

    6-Methylpyridine-3-carbaldehyde: The methyl group provides different steric and electronic effects compared to the ethynyl group.

    6-Bromopyridine-3-carbaldehyde: The bromine atom introduces different reactivity, particularly in substitution reactions.

The uniqueness of this compound lies in the presence of the ethynyl group, which imparts distinct chemical properties and reactivity, making it a versatile compound in various research and industrial applications .

Properties

IUPAC Name

6-ethynylpyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO/c1-2-8-4-3-7(6-10)5-9-8/h1,3-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTGHDMSHFPXRNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NC=C(C=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40625236
Record name 6-Ethynylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1047627-04-2
Record name 6-Ethynylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-ethynylpyridine-3-carbaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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